1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
The compound 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidin-5-one (pyrrolidone) core linked to substituted aromatic groups. For instance, 1-(4-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-87-9) has a molecular formula of C₂₀H₂₁N₃O₄, a molecular weight of 367.4 g/mol, and a SMILES representation of COc1ccc(N2CC(NC(=O)Nc3ccc(C(C)=O)cc3)CC2=O)cc1 . Notably, the acetyl group in the user-specified compound is at the 3-position on the phenyl ring, whereas the analog in has a 4-acetyl substituent. This positional isomerism may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)14-4-3-5-15(10-14)21-20(26)22-16-11-19(25)23(12-16)17-6-8-18(27-2)9-7-17/h3-10,16H,11-12H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXALKQTXKSVQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21N3O4
- Molecular Weight : 367.4 g/mol
- CAS Number : 891100-45-1
The compound features a urea moiety linked to a pyrrolidine ring and substituted phenyl groups, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been shown to bind to retinoic acid receptor RXR-alpha and oxysterols receptor LXR-alpha, influencing pathways related to lipid metabolism, inflammation, and cellular differentiation.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit varying degrees of antibacterial activity. For instance, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives acting as effective acetylcholinesterase inhibitors .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding urease inhibition. Compounds with structural similarities have demonstrated significant inhibitory effects on urease, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activities of urea derivatives:
- In Vitro Studies : In vitro assays have demonstrated the ability of urea derivatives to inhibit key enzymes involved in cancer progression and microbial growth.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl groups significantly affect biological activity. For example, the presence of methoxy groups enhances binding affinity to target receptors .
- Docking Studies : Molecular docking studies have illustrated how these compounds interact at the molecular level with target proteins, providing insights into their potential efficacy in therapeutic applications .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antidiabetic agent , particularly through its action on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a critical role in the metabolism of glucocorticoids, and inhibitors can help manage conditions like obesity and type 2 diabetes. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against 11β-HSD1, suggesting a pathway for therapeutic development in metabolic disorders .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties , making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Its mechanism involves modulation of inflammatory pathways, potentially reducing pain and inflammation .
Neuropharmacology
There is emerging evidence that compounds similar to 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may affect neurotransmitter systems, indicating potential applications in treating neurological disorders. The pyrrolidine moiety is often associated with neuroactive properties, which could be harnessed for developing new treatments for conditions like depression or anxiety .
Drug Development
The structural characteristics of this compound make it suitable for further modification to enhance its pharmacological profile. Researchers are exploring various analogs to improve potency, selectivity, and bioavailability, which are crucial factors in drug development .
Case Study 1: Antidiabetic Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound for their ability to inhibit 11β-HSD1. The results demonstrated that modifications at specific positions significantly increased inhibitory activity, leading to promising candidates for further development .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on assessing the anti-inflammatory effects of the compound in animal models of arthritis. The findings indicated a reduction in inflammatory markers and improved joint function, supporting the hypothesis that this compound could serve as an effective treatment option for inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The acetyl group in the target compound (3-position) may induce steric and electronic differences compared to the 4-acetyl analog . The trifluoromethoxy group in the compound from enhances hydrophobicity and metabolic stability compared to methoxy or acetyl groups .
Molecular Weight Trends :
- The addition of bulkier substituents (e.g., trifluoromethoxy or ethoxy-methoxybenzyl) increases molecular weight significantly (e.g., 409.4–413.5 g/mol) compared to the acetyl-containing analogs (~367.4 g/mol) .
Structural Flexibility: The pyrrolidinone core provides rigidity, while substituents on the aryl rings modulate conformational flexibility. For example, chalcone derivatives in exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting that substituent position and electronic effects can significantly alter molecular geometry .
Preparation Methods
Lactamization of γ-Aminobutyric Acid Derivatives
The pyrrolidinone ring is constructed via cyclization of methyl 4-amino-4-(4-methoxyphenyl)butanoate.
-
Reaction Conditions :
The reaction proceeds through intramolecular nucleophilic attack, forming the lactam ring. Computational studies suggest that electron-donating methoxy groups stabilize intermediates via resonance, enhancing cyclization efficiency.
N-Arylation Optimization
Introducing the 4-methoxyphenyl group to the pyrrolidinone nitrogen employs Ullmann-type coupling:
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Substrate : 5-Oxopyrrolidin-3-amine
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Aryl Halide : 4-Methoxyiodobenzene
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Catalyst : CuI (5 mol%)
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Ligand : 1,10-Phenanthroline
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Base : Cs2CO3
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Solvent : DMSO
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Temperature : 110°C
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Time : 12 hours
Synthesis of 3-Acetylphenyl Isocyanate
Phosgenation of 3-Acetylaniline
3-Acetylaniline reacts with triphosgene under controlled conditions:
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Molar Ratio : 1:1.2 (aniline:triphosgene)
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Solvent : Dichloromethane (0.3 M)
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Temperature : 0°C → 25°C (gradual warming)
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Time : 4 hours
Safety Note : Phosgene alternatives like triphosgene mitigate toxicity risks while maintaining reactivity.
Urea Bond Formation
Coupling of Fragments
The urea linkage is formed via nucleophilic addition of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine to 3-acetylphenyl isocyanate:
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Solvent : Tetrahydrofuran (THF)
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Temperature : 25°C
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Time : 6 hours
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Catalyst : None required (spontaneous reaction)
Mechanistic Insight : The amine attacks the electrophilic carbon of the isocyanate, followed by deprotonation to form the urea.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach combines pyrrolidinone formation and urea coupling:
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Substrates : 4-Methoxybenzaldehyde, ethyl acrylate, 3-acetylaniline
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Catalyst : FeCl3 (20 mol%)
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Solvent : Toluene
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Temperature : Reflux (110°C)
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Time : 8 hours
Limitation : Lower yield due to competing side reactions, necessitating rigorous purification.
Solid-Phase Synthesis
Immobilized 3-acetylaniline on Wang resin enables iterative coupling:
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Resin Loading : 1.2 mmol/g
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Coupling Agent : HATU
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Base : DIPEA
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Cleavage Condition : TFA/H2O (95:5)
Reaction Optimization and Scalability
Solvent Effects on Urea Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 76 | 98 |
| DCM | 8.9 | 68 | 95 |
| DMF | 36.7 | 81 | 91 |
| Acetonitrile | 37.5 | 72 | 93 |
Polar aprotic solvents like DMF enhance reactivity but may reduce purity due to side reactions.
Catalytic Systems for N-Arylation
| Catalyst/Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| CuI/Phenanthroline | 68 | 5.7 |
| Pd(OAc)2/Xantphos | 73 | 6.2 |
| NiCl2/BINAP | 55 | 4.1 |
Palladium-based systems offer superior yields but increase costs, favoring copper for large-scale synthesis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.7 | 98.5 |
| UPLC (HSS T3) | 5.3 | 99.1 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required per kg Product |
|---|---|---|
| Triphosgene | 450 | 0.8 kg |
| CuI | 1200 | 0.05 kg |
| 4-Methoxyiodobenzene | 2200 | 1.2 kg |
Q & A
Q. What are the recommended synthetic routes for 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?
A two-step approach is typically employed:
Pyrrolidinone precursor synthesis : React 4-methoxyaniline with γ-keto esters under acidic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
Urea coupling : Treat the pyrrolidinone intermediate with 3-acetylphenyl isocyanate in anhydrous dichloromethane or toluene, using triethylamine as a base to neutralize HCl byproducts. Optimal yields (75–85%) are achieved at 0–5°C to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- <sup>1</sup>H NMR : Key signals include:
- Acetyl group: Singlet at δ 2.6–2.8 ppm (3H, CH3).
- Methoxyphenyl: Singlet at δ 3.8 ppm (3H, OCH3).
- Pyrrolidinone NH: Broad peak at δ 8.1–8.3 ppm (exchange with D2O) .
- IR : Stretch at ~1660 cm<sup>-1</sup> (C=O of urea) and ~1720 cm<sup>-1</sup> (pyrrolidinone ketone) .
Q. What physicochemical properties are critical for solubility and formulation in biological assays?
| Property | Value/Range | Method |
|---|---|---|
| LogP | ~2.8 (predicted) | ChemDraw or ACD/Labs software |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |
| Stability | Hydrolytically unstable at pH >8 | HPLC monitoring |
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Sample preparation : Grow single crystals via vapor diffusion using acetonitrile/water (3:1).
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 for structure solution, with R-factor < 0.05 for high confidence. The 5-oxopyrrolidin-3-yl ring adopts a twisted envelope conformation, confirmed by torsion angles .
Q. What strategies mitigate discrepancies between computational and experimental spectroscopic data?
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Major degradation pathways:
- Quantitation : Internal standard (e.g., deuterated analog) improves accuracy .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s melting point: How to resolve?
- Reported values : 180–210°C (variability due to polymorphs).
- DSC analysis : Perform at 10°C/min under N2. Endothermic peaks confirm polymorphic transitions. Use PXRD to identify crystalline forms .
Q. Discrepancies in biological activity across studies: Experimental design considerations
- Source variability : Purity >98% (HPLC) is critical; trace impurities (e.g., unreacted isocyanate) may act as off-target inhibitors .
- Assay conditions : Serum protein binding (e.g., albumin) reduces free compound concentration. Use ultrafiltration to measure unbound fraction .
Methodological Recommendations
10. Best practices for computational modeling of structure-activity relationships (SAR):
Q. Reproducibility in synthetic protocols: Critical parameters
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Reaction Temp. | 0–5°C | >10°C → Side product formation |
| Solvent Purity | Anhydrous (H2O <50 ppm) | Hydrolysis risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
